6-Ketoprostaglandin F1alpha-d9
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Overview
Description
6-Keto Prostaglandin F1 is a stable metabolite of prostacyclin, a major prostanoid synthesized by vascular endothelium. Prostacyclin is known for its potent vasodilatory and platelet anti-aggregating properties. 6-Keto Prostaglandin F1 is produced through the non-enzymatic hydrolysis of prostacyclin in plasma and serves as an indicator of prostacyclin formation both in vivo and in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Keto Prostaglandin F1 can be synthesized from prostacyclin through non-enzymatic hydrolysis. The process involves the breakdown of prostacyclin in plasma, resulting in the formation of 6-Keto Prostaglandin F1 with a half-life of approximately 3 minutes .
Industrial Production Methods: Industrial production of 6-Keto Prostaglandin F1 typically involves the extraction and purification of prostacyclin from biological sources, followed by controlled hydrolysis to produce the stable metabolite. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Keto Prostaglandin F1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 6-Keto Prostaglandin F1.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various prostaglandin derivatives and metabolites, which play significant roles in physiological processes .
Scientific Research Applications
6-Keto Prostaglandin F1 has a wide range of scientific research applications:
Chemistry: Used as a marker for prostacyclin biosynthesis and metabolism studies.
Biology: Investigated for its role in cellular signaling and regulatory mechanisms.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations
Mechanism of Action
6-Keto Prostaglandin F1 exerts its effects by interacting with specific molecular targets and pathways. It is a stable breakdown product of prostacyclin, which acts as a potent vasodilator and platelet anti-aggregating agent. The compound influences various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and nitric oxide (NO), to regulate vascular tone and platelet function .
Comparison with Similar Compounds
Prostacyclin (PGI2): The parent compound of 6-Keto Prostaglandin F1, known for its potent vasodilatory and anti-aggregating properties.
Prostaglandin E1 (PGE1): Another prostaglandin with vasodilatory effects, used clinically to treat erectile dysfunction and peripheral artery disease.
Prostaglandin F2α (PGF2α): Involved in the regulation of reproductive processes and uterine contractions.
Uniqueness: 6-Keto Prostaglandin F1 is unique due to its stability and role as a reliable marker for prostacyclin biosynthesis. Unlike its parent compound, prostacyclin, which has a very short half-life, 6-Keto Prostaglandin F1 remains stable in biological fluids, making it valuable for diagnostic and research purposes .
Biological Activity
6-Ketoprostaglandin F1alpha-d9 (6-Keto-PGF1α-d9) is a significant metabolite derived from prostacyclin (PGI2), a potent vasodilator and anti-aggregatory compound synthesized primarily in vascular endothelial cells. This article explores the biological activities, mechanisms of action, and relevant research findings associated with 6-Keto-PGF1α-d9, including its physiological roles and implications in various medical conditions.
- Molecular Formula : C20H25D9O6
- Molecular Weight : Approximately 379.54 g/mol
- Stability : 6-Keto-PGF1α-d9 is recognized for its stability compared to other prostaglandins, making it a useful biomarker for studying prostacyclin metabolism.
Biological Activities
-
Vasodilation :
- 6-Keto-PGF1α-d9 acts as a potent vasodilator, which helps regulate blood flow by relaxing vascular smooth muscle. This property is crucial in maintaining cardiovascular health and managing conditions like hypertension.
- Inhibition of Platelet Aggregation :
- Cellular Signaling :
Case Studies
- A study indicated that patients with septic shock had significantly elevated plasma levels of 6-Keto-PGF1α, with non-survivors showing median levels of 229 pg/ml compared to survivors at 30 pg/ml. This suggests that increased production of PGI2, reflected by elevated levels of its metabolite, may play a critical role in the pathophysiology of septic shock .
- Another case highlighted the measurement of systemic levels of this metabolite during inhaled aerosolized prostacyclin therapy for acute respiratory distress syndrome (ARDS). The findings noted a marked platelet aggregation defect associated with comparable levels of the metabolite, indicating its potential role in therapeutic monitoring .
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to 6-Keto-PGF1α-d9:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Prostaglandin F1alpha | Contains hydroxyl groups; no keto modification | Precursor to 6-Keto-PGF1α-d9 |
Prostaglandin E1 | Contains an ether linkage; different side chains | Potent vasodilator but distinct receptor interactions |
Prostaglandin I2 (Prostacyclin) | Contains a cyclopentane ring; more complex structure | Stronger vasodilator effects; involved in platelet inhibition |
6-Keto-PGF1α-d9 exerts its biological effects primarily through receptor-mediated pathways. It interacts with specific receptors that mediate vasodilation and inhibit platelet aggregation. The compound’s action is closely linked to its ability to modulate cAMP levels within cells, thereby influencing various physiological processes such as vascular smooth muscle relaxation and inhibition of platelet activation.
Properties
Molecular Formula |
C20H34O6 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
KFGOFTHODYBSGM-XHLNDWJQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
Origin of Product |
United States |
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